

# An In-depth Technical Guide to the Dipeptide Structure of Flovagatran

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## Compound of Interest

Compound Name: *Flovagatran sodium*

Cat. No.: *B15576711*

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This technical guide provides a detailed examination of Flovagatran (TGN 255), a potent, reversible, direct thrombin inhibitor. The core of Flovagatran's structure is a dipeptide, which plays a crucial role in its targeted anticoagulant activity. This document outlines the chemical nature of this dipeptide, its mechanism of action within the coagulation cascade, representative experimental protocols for its synthesis and evaluation, and available quantitative data.

## Core Dipeptide Structure of Flovagatran

Flovagatran is a synthetic small molecule built upon a dipeptide scaffold. Its systematic chemical name is (1R)-1-(N-((BENZYLOXY)CARBONYL)-D-PHENYLALANYL-L-PROLINAMIDO)BUTYLBORONIC ACID. Analysis of this nomenclature reveals the central dipeptide unit is composed of:

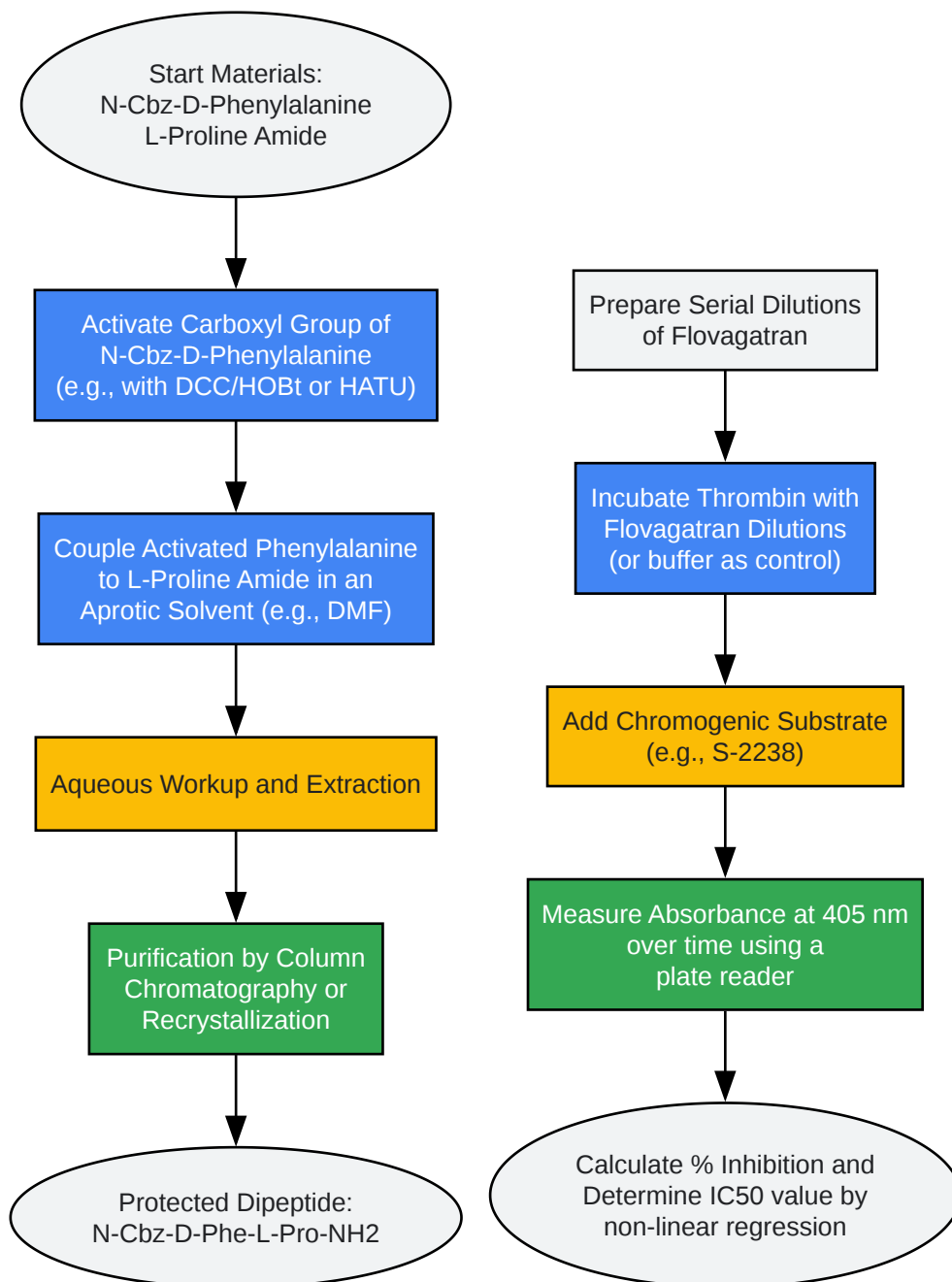
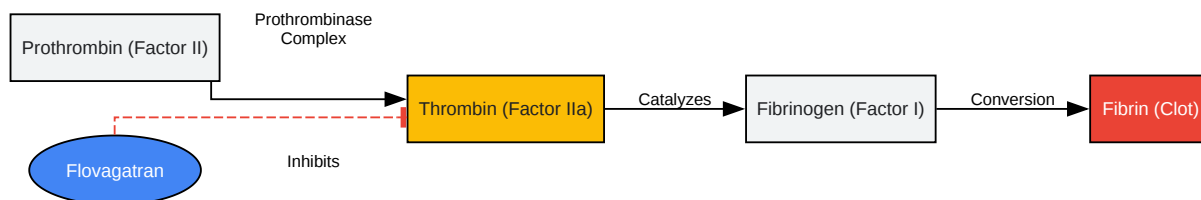
- D-Phenylalanine: An unnatural stereoisomer of the aromatic amino acid phenylalanine.
- L-Proline: A naturally occurring cyclic secondary amino acid.

These two amino acids are linked via a standard peptide bond. The D-phenylalanine residue is N-terminally protected with a benzyloxycarbonyl (Cbz) group, and the L-proline is C-terminally modified to form an amide with a (1R)-1-aminobutylboronic acid moiety. This boronic acid group is critical for its mechanism of action, directly interacting with the active site of thrombin.

## Mechanism of Action: Direct Thrombin Inhibition

Flovagatran exerts its anticoagulant effect by directly inhibiting thrombin (Factor IIa), a key serine protease in the coagulation cascade. Unlike indirect inhibitors such as heparin, which require a cofactor (antithrombin III), Flovagatran binds directly to the active site of thrombin, preventing it from catalyzing the conversion of fibrinogen to fibrin. This action effectively halts the final step of the common pathway of coagulation, thereby preventing clot formation.

The following diagram illustrates the central role of thrombin in the coagulation cascade and the point of inhibition by Flovagatran.



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